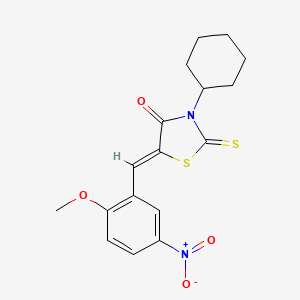

![molecular formula C18H20N2O2 B5976051 N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as EK-1, is a synthetic compound that belongs to the family of benzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. EK-1 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Mécanisme D'action

The mechanism of action of EK-1 involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates the activity of many signaling pathways involved in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. EK-1 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.

Biochemical and physiological effects

EK-1 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, and the suppression of tumor growth and metastasis. In addition, EK-1 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting that it could be used in combination with other anticancer agents.

Avantages Et Limitations Des Expériences En Laboratoire

EK-1 has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to induce apoptosis and inhibit tumor growth, and its potential for use in combination with other anticancer agents. However, the synthesis of EK-1 is a complex process that requires expertise in organic chemistry, and its efficacy and safety in humans have not been fully established.

Orientations Futures

There are several future directions for the research and development of EK-1, including the following:

1. Clinical trials: The efficacy and safety of EK-1 in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.

2. Combination therapy: EK-1 could be used in combination with other anticancer agents to improve their efficacy and overcome drug resistance.

3. Drug delivery systems: Novel drug delivery systems could be developed to improve the pharmacokinetics and bioavailability of EK-1 and enhance its therapeutic potential.

4. Molecular imaging: Molecular imaging techniques could be used to monitor the biodistribution and pharmacokinetics of EK-1 in vivo and evaluate its efficacy in real-time.

5. Mechanistic studies: Further mechanistic studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer activity of EK-1 and identify potential biomarkers for patient selection and monitoring.

Conclusion

EK-1 is a promising synthetic compound that has shown remarkable anticancer activity in preclinical studies. Its potent and selective inhibition of CK2 makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to evaluate its efficacy and safety in humans and identify its potential as a combination therapy with other anticancer agents.

Méthodes De Synthèse

The synthesis of EK-1 involves the reaction of 2-ethylphenylamine with 2-oxo-N-methylacetamide, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of EK-1 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

EK-1 has been extensively studied in preclinical models of cancer, where it has shown remarkable anticancer activity. In vitro studies have demonstrated that EK-1 inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have shown that EK-1 suppresses tumor growth and metastasis in mouse models of breast and prostate cancer.

Propriétés

IUPAC Name |

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-14-9-7-8-12-16(14)20-17(21)13(2)19-18(22)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENMRFXUGQXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

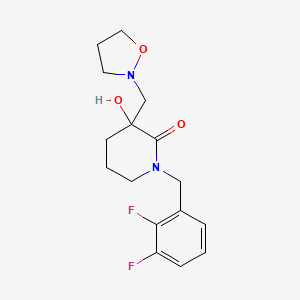

![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)

![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)

![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)

![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)

![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)

![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)

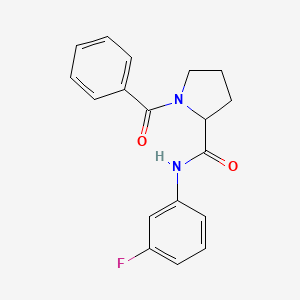

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)